2-(2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)-1-methylethoxy)ethyl(diethyl)amine
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Overview
Description
2-(2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)-1-methylethoxy)ethyl(diethyl)amine is a complex organic compound that belongs to the class of sulfonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)-1-methylethoxy)ethyl(diethyl)amine typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Sulfonylation: The pyrazole intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)-1-methylethoxy)ethyl(diethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)-1-methylethoxy)ethyl(diethyl)amine has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)-1-methylethoxy)ethyl(diethyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a pyrazole ring.
N-(4-(4-Chlorophenyl)-1,3,5-triazine-2-yl)-N-methylmethanamine: Contains a triazine ring and a different substitution pattern.
Uniqueness
2-(2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)-1-methylethoxy)ethyl(diethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62453-88-7 |
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Molecular Formula |
C24H32ClN3O3S |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylpropan-2-yloxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C24H32ClN3O3S/c1-4-27(5-2)16-17-31-19(3)18-32(29,30)23-12-10-22(11-13-23)28-15-14-24(26-28)20-6-8-21(25)9-7-20/h6-13,19H,4-5,14-18H2,1-3H3 |
InChI Key |
RLFXOBFWTJBDLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(C)CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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